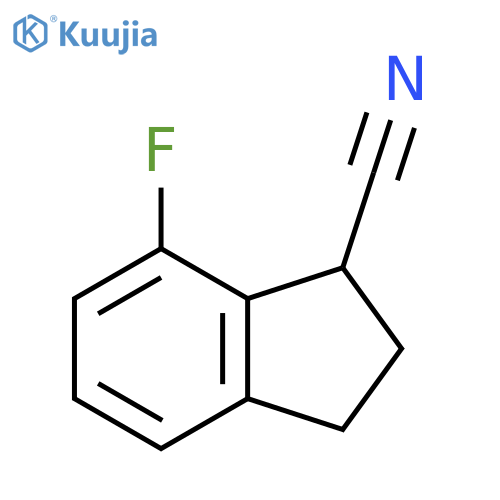Cas no 1429238-87-8 (7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile)

1429238-87-8 structure
商品名:7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile
CAS番号:1429238-87-8
MF:C10H8FN
メガワット:161.175625801086
CID:6510501
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile
- 1H-Indene-1-carbonitrile, 7-fluoro-2,3-dihydro-
-
- インチ: 1S/C10H8FN/c11-9-3-1-2-7-4-5-8(6-12)10(7)9/h1-3,8H,4-5H2
- InChIKey: HTFOXAKMXJJQKB-UHFFFAOYSA-N
- ほほえんだ: C1(C#N)C2=C(C=CC=C2F)CC1
じっけんとくせい
- 密度みつど: 1.18±0.1 g/cm3(Predicted)
- ふってん: 265.7±40.0 °C(Predicted)
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7960475-0.1g |
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |
1429238-87-8 | 95% | 0.1g |
$376.0 | 2024-05-22 | |
| Enamine | EN300-7960475-1.0g |
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |
1429238-87-8 | 95% | 1.0g |
$1086.0 | 2024-05-22 | |
| Enamine | EN300-7960475-2.5g |
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |
1429238-87-8 | 95% | 2.5g |
$2127.0 | 2024-05-22 | |
| Enamine | EN300-7960475-5.0g |
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |
1429238-87-8 | 95% | 5.0g |
$3147.0 | 2024-05-22 | |
| Enamine | EN300-7960475-10.0g |
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |
1429238-87-8 | 95% | 10.0g |
$4667.0 | 2024-05-22 | |
| Aaron | AR0289MK-500mg |
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |
1429238-87-8 | 95% | 500mg |
$1190.00 | 2025-02-15 | |
| Aaron | AR0289MK-100mg |
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |
1429238-87-8 | 95% | 100mg |
$542.00 | 2025-02-15 | |
| 1PlusChem | 1P0289E8-100mg |
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |
1429238-87-8 | 95% | 100mg |
$527.00 | 2024-06-20 | |
| 1PlusChem | 1P0289E8-250mg |
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |
1429238-87-8 | 95% | 250mg |
$727.00 | 2024-06-20 | |
| 1PlusChem | 1P0289E8-50mg |
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |
1429238-87-8 | 95% | 50mg |
$363.00 | 2024-06-20 |
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile 関連文献
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
1429238-87-8 (7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile) 関連製品
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量